Metopimazine acid-d6 (hydrochloride)

Description

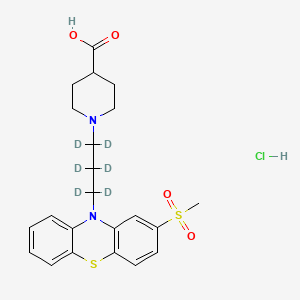

Metopimazine acid-d6 (hydrochloride) is a deuterium-labeled isotopologue of metopimazine acid, a primary metabolite of the antiemetic drug metopimazine. This compound (CAS: 1215326-10-5) is structurally characterized by six deuterium atoms replacing hydrogen atoms at specific positions, enhancing its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic and bioanalytical studies . Its molecular formula is C22H20D6N2O4S2·HCl, with a molecular weight of 452.62 g/mol . The deuterium labeling minimizes interference from endogenous compounds, improving assay precision and accuracy in quantifying metopimazine and its metabolites in biological matrices . It is stored at -20°C to ensure stability .

Properties

Molecular Formula |

C22H27ClN2O4S2 |

|---|---|

Molecular Weight |

489.1 g/mol |

IUPAC Name |

1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C22H26N2O4S2.ClH/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26;/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26);1H/i4D2,11D2,12D2; |

InChI Key |

SQPMNLDDMJTADL-LXHFCXKCSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)O)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C.Cl |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Metopimazine acid-d6 (hydrochloride) involves the incorporation of deuterium into the Metopimazine acid molecule. This process typically includes the following steps:

Starting Materials: The synthesis begins with Metopimazine, which is reacted with deuterated reagents to introduce deuterium atoms.

Reaction Conditions: The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium.

Industrial Production Methods: Industrial production of Metopimazine acid-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized to achieve high yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions: Metopimazine acid-d6 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxide derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium caroate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products:

Sulfoxide Derivatives: Formed through oxidation reactions.

Reduced Compounds: Formed through reduction reactions

Scientific Research Applications

Metopimazine acid-d6 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

Metopimazine acid-d6 (hydrochloride) exerts its effects primarily through its action as a dopamine D2 receptor antagonist. This mechanism is similar to that of Metopimazine, which blocks dopamine receptors in the chemoreceptor trigger zone, thereby preventing nausea and vomiting . The deuterium labeling does not significantly alter the mechanism of action but can affect the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Metopimazine acid-d6 (hydrochloride) belongs to a class of deuterated reference standards used in analytical chemistry. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues

- Metopimazine (Parent Compound): Non-deuterated parent drug with antiemetic activity via D2 dopamine receptor antagonism . Metabolized to metopimazine acid (MPZA), which exhibits 200-fold lower potency at human D2 receptors .

- Metopimazine Acid (Non-Deuterated Metabolite): Primary metabolite of metopimazine, detected in human plasma. Pharmacokinetic studies in rats and dogs show lower MPZA-to-parent ratios compared to humans, highlighting species-specific metabolism .

Deuterated Internal Standards

- Promazine-D6 Hydrochloride: A deuterated phenothiazine tranquilizer (CAS: 1246819-33-9) with six deuterium atoms. Used as an internal standard for promazine quantification. Structural differences include a phenothiazine core without the sulfonyl and piperidine carboxamide groups present in metopimazine acid-d6 .

- Domperidone-d6: Deuterated peripheral D2 antagonist (CAS: 1329614-18-7). Used in assays for domperidone, but lacks the phenothiazine backbone of metopimazine acid-d6 .

Risperidone-d4 :

Data Tables

Table 1: Key Properties of Metopimazine Acid-d6 and Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Positions | Primary Application |

|---|---|---|---|---|

| Metopimazine Acid-d6 (HCl) | C22H20D6N2O4S2·HCl | 452.62 | 6 positions | LC-MS internal standard |

| Promazine-D6 HCl | C17H18D6N2S·HCl | 340.95 | 6 positions | Tranquilizer quantification |

| Domperidone-d6 | C22H20D6ClN5O2 | 432.98 | 6 positions | Peripheral D2 antagonist assays |

| Risperidone-d4 | C23H23D4FN4O2 | 414.50 | 4 positions | Antipsychotic drug analysis |

Table 2: Pharmacokinetic Comparison of Metopimazine and Metabolites Across Species

| Species | Metopimazine AUC (ng·h/mL) | MPZA AUC (ng·h/mL) | MPZA/Parent Ratio |

|---|---|---|---|

| Human | 120 | 2400 | 20.0 |

| Dog | 450 | 900 | 2.0 |

| Rat | 300 | 150 | 0.5 |

Research Findings

- Analytical Utility : Metopimazine acid-d6 improves the accuracy of LC-MS methods for quantifying metopimazine and MPZA in plasma, with a linear range of 0.3–30 µg/mL and LOQ of 2.8 µg/mL .

- Species-Specific Metabolism : Humans exhibit a 20-fold higher MPZA/parent AUC ratio than rats, underscoring the need for species-specific pharmacokinetic models .

- Safety Profile : While metopimazine itself is associated with orthostatic hypotension at high doses (e.g., 30 mg x6 daily), the deuterated acid is pharmacologically inert, making it ideal for analytical use .

Q & A

Q. Basic

- LC-MS/MS : Used to quantify plasma concentrations of Metopimazine, its acid metabolite, and sulfoxide metabolite in pharmacokinetic (PK) studies. Example: Detection limits of 0.1–5 ng/mL in dog plasma .

- HPLC : Applied in dose-finding studies to measure serum concentrations of parent drug and acid metabolite (e.g., in cancer patients) .

- Spectrophotometry : A validated method measures Metopimazine via sulfoxide absorbance at 355 nm, with no interference from excipients like mannitol or xanthan gum .

How can researchers design pharmacokinetic studies to assess Metopimazine acid-d6's bioavailability and metabolite formation?

Q. Advanced

- Study Design :

- Single-dose crossover studies in animal models (e.g., beagle dogs) with oral administration (10 mg/kg) and serial blood sampling via peripheral veins .

- Food Effect Analysis : Administer drug under fasting vs. fed conditions to evaluate bioavailability reduction (19–34% fasting; reduced by food) .

- Metabolite Tracking : Use LC-MS/MS to quantify acid metabolite (78–89% circulating form) and sulfoxide .

Q. Key Parameters :

- Tₘₐₓ : ~60 minutes (oral), ~20 minutes (sublingual).

- Half-life : ~4.5 hours (parent drug).

- Urinary Excretion : 30% of dose as acid metabolite .

What methodological considerations are crucial when analyzing contradictory data on Metopimazine's safety profile, such as ischemic stroke risk versus therapeutic efficacy?

Q. Advanced

- Risk-Benefit Analysis :

- Observational Data : A nationwide study linked Metopimazine to a 3.62-fold increased ischemic stroke risk, likely due to blood-brain barrier penetration .

- Controlled Trials : Efficacy in delayed chemotherapy-induced nausea/vomiting (CINV) is supported by randomized studies, but safety endpoints (e.g., stroke) were not primary outcomes .

- Mitigation Strategies :

What is the metabolic pathway of Metopimazine acid-d6 (hydrochloride) in humans, and which enzymes are involved?

Basic

Metopimazine is rapidly metabolized by hepatic amidases to its active acid metabolite , which constitutes 78–89% of circulating drug . Minor pathways include sulfoxidation (via CYP450) and glucuronidation. Methodologically, metabolite profiling can be performed using:

- High-resolution mass spectrometry (HR-MS) for structural elucidation .

- H/D exchange studies to confirm fragmentation pathways .

How can in vitro receptor binding assays inform the optimization of Metopimazine's therapeutic index in antiemetic therapy?

Q. Advanced

- Selectivity Profiling :

- Metabolite Activity : Test the acid metabolite’s blood-brain barrier penetration to minimize central side effects .

What strategies can be employed to mitigate interference from excipients and degradation products in the quantification of Metopimazine in pharmaceutical formulations?

Q. Advanced

- Spectrophotometric Method : Utilize sulfoxide absorbance at 355 nm, validated against common excipients (e.g., mannitol, dextran) .

- Stability-Indicating HPLC : Develop methods resistant to degradation products (e.g., sulfoxide, hydrolyzed forms) .

| Excipient | Concentration Tested | Interference |

|---|---|---|

| Xanthan gum | 5.0 mg/tablet | None |

| Aspartame | 5.0 mg/tablet | None |

| Sodium docusate | 0.4 mg/tablet | None |

How do pharmacodynamic interactions between Metopimazine and 5-HT₃ antagonists (e.g., ondansetron) influence antiemetic efficacy in combination therapy?

Q. Advanced

- Synergistic Mechanisms :

- PK/PD Modeling : Monitor plasma levels of both drugs to avoid over-sedation or QT prolongation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.